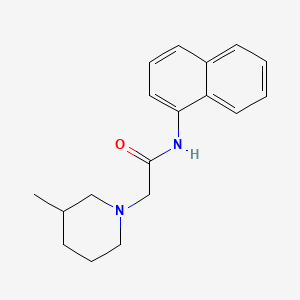
N-(2,4-dimethylphenyl)-4-phenyl-1-piperazinecarboxamide
Overview
Description
N-(2,4-dimethylphenyl)-4-phenyl-1-piperazinecarboxamide, also known as DPP, is a chemical compound that has been widely used in scientific research due to its potential therapeutic properties. This compound is a piperazine derivative and is structurally similar to other psychoactive compounds such as MDMA and MDA.
Mechanism of Action
The exact mechanism of action of N-(2,4-dimethylphenyl)-4-phenyl-1-piperazinecarboxamide is not fully understood. However, it is believed to act as a serotonin and dopamine reuptake inhibitor, leading to an increase in the levels of these neurotransmitters in the brain. This compound also has affinity for the sigma-1 receptor, which has been implicated in various physiological and pathological processes.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In animal models, it has been found to increase levels of serotonin and dopamine in the brain, leading to antidepressant and anxiolytic effects. This compound has also been shown to reduce the release of glutamate, which is involved in the development of neuropathic pain. Additionally, this compound has been found to have anti-inflammatory effects, which may be beneficial in the treatment of various inflammatory disorders.
Advantages and Limitations for Lab Experiments
N-(2,4-dimethylphenyl)-4-phenyl-1-piperazinecarboxamide has several advantages for lab experiments. It is relatively easy to synthesize and has been extensively studied, allowing for a better understanding of its mechanism of action and potential therapeutic applications. However, one limitation of this compound is that it has not yet been tested in human clinical trials, so its safety and efficacy in humans are not yet fully understood.
Future Directions
There are several future directions for research on N-(2,4-dimethylphenyl)-4-phenyl-1-piperazinecarboxamide. One area of interest is its potential as a treatment for substance abuse disorders. This compound has been shown to reduce drug-seeking behavior in animal models of addiction, and further research is needed to determine its potential as a treatment for addiction in humans. Another area of interest is the development of novel analogs of this compound with improved therapeutic properties. Finally, more research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various neurological and psychiatric disorders.
Conclusion
In conclusion, this compound, or this compound, is a chemical compound that has been widely studied in scientific research due to its potential therapeutic properties. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. While further research is needed to fully understand the safety and efficacy of this compound in humans, it has the potential to be a valuable therapeutic agent for the treatment of various neurological and psychiatric disorders.
Scientific Research Applications
N-(2,4-dimethylphenyl)-4-phenyl-1-piperazinecarboxamide has been studied extensively in scientific research due to its potential therapeutic properties. It has been shown to have antidepressant, anxiolytic, and analgesic effects in animal models. This compound has also been investigated as a potential treatment for neuropathic pain, schizophrenia, and substance abuse disorders.
properties
IUPAC Name |
N-(2,4-dimethylphenyl)-4-phenylpiperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O/c1-15-8-9-18(16(2)14-15)20-19(23)22-12-10-21(11-13-22)17-6-4-3-5-7-17/h3-9,14H,10-13H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRWGUPNWPKWUQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)N2CCN(CC2)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-[(3-fluorobenzyl)thio]-4-methylpyrimidine](/img/structure/B4423843.png)

![N-[4-(trifluoromethyl)phenyl]ethanesulfonamide](/img/structure/B4423855.png)
![N-(3-chloro-2-methylphenyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B4423863.png)


![N-[1-(4-methylphenyl)ethyl]methanesulfonamide](/img/structure/B4423887.png)

![N-(5-chloro-2-methylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B4423906.png)
![1-[(4-methylphenyl)sulfonyl]-4-propylpiperazine](/img/structure/B4423913.png)
